2-Amino-4-formamidobenzenesulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

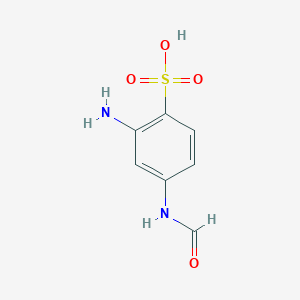

2-Amino-4-formamidobenzenesulfonic acid is an organic compound with the molecular formula C7H8N2O4S. It is characterized by the presence of an amino group at the 2-position, a formamido group at the 4-position, and a sulfonic acid group attached to a benzene ring. This compound is primarily used as an intermediate in the synthesis of dyes and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-formamidobenzenesulfonic acid typically involves the reduction of 2-nitro-4-formamidobenzenesulfonic acid. This reduction can be achieved using iron powder or catalytic hydrogenation under acidic conditions .

Industrial Production Methods: In industrial settings, the compound is produced by the reduction of 2-nitro-4-formamidobenzenesulfonic acid using iron powder in the presence of hydrochloric acid. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-4-formamidobenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The formamido group can be reduced to an amino group.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder and hydrogen gas are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to 2,4-diaminobenzenesulfonic acid.

Substitution: Formation of various substituted benzenesulfonic acids.

Applications De Recherche Scientifique

2-Amino-4-formamidobenzenesulfonic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Industry: Utilized in the production of dyes and pigments, where it serves as a key intermediate.

Mécanisme D'action

The mechanism of action of 2-Amino-4-formamidobenzenesulfonic acid involves its interaction with various molecular targets. The amino and formamido groups can form hydrogen bonds with biological molecules, influencing their activity. The sulfonic acid group can participate in ionic interactions, further modulating the compound’s effects .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit certain enzymes by binding to their active sites.

Receptors: It may interact with cell surface receptors, altering signal transduction pathways.

Comparaison Avec Des Composés Similaires

2-Amino-4-formamidobenzenesulfonic acid can be compared with other similar compounds, such as:

2-Amino-4-methylbenzenesulfonic acid: Differing by the presence of a methyl group instead of a formamido group.

2-Amino-4-chlorobenzenesulfonic acid: Differing by the presence of a chlorine atom instead of a formamido group.

Uniqueness: The presence of the formamido group in this compound provides unique reactivity and potential for forming hydrogen bonds, distinguishing it from other similar compounds .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological molecules, making it a valuable intermediate in the synthesis of dyes and pharmaceuticals.

Activité Biologique

2-Amino-4-formamidobenzenesulfonic acid (CAS No. 116293-77-7) is an organic compound characterized by its unique structure, which includes an amino group, a formamido group, and a sulfonic acid group attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

- Molecular Formula : C7H8N2O4S

- Molecular Weight : 216.22 g/mol

- Structure : The presence of functional groups such as amino (-NH2), formamido (-NHCHO), and sulfonic acid (-SO3H) contributes to its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

- Hydrogen Bonding : The amino and formamido groups can form hydrogen bonds with biomolecules, influencing their conformation and activity.

- Ionic Interactions : The sulfonic acid group can engage in ionic interactions, enhancing its solubility and reactivity in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including pathogenic strains. The compound's mechanism involves interference with bacterial enzyme activities, potentially affecting metabolic pathways critical for bacterial survival.

| Organism | Inhibition Concentration (µg/mL) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 50 | Inhibition of cell wall synthesis |

| Staphylococcus aureus | 30 | Disruption of protein synthesis |

| Bacillus subtilis | 40 | Inhibition of metabolic enzymes |

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic processes. Notably, it may inhibit:

- Aspartate Aminotransferase : This enzyme plays a crucial role in amino acid metabolism.

- Serine Hydroxymethyltransferase : Involved in folate metabolism and nucleotide synthesis.

Study on Antimicrobial Efficacy

A study conducted by Lee et al. (2012) evaluated the antimicrobial efficacy of this compound against Pseudomonas aeruginosa. The results indicated significant inhibition at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent against this pathogen.

Enzyme Inhibition Analysis

In vitro studies have demonstrated that the compound effectively inhibits aspartate aminotransferase in rat hepatocytes at concentrations as low as 25 µg/mL. This inhibition suggests potential applications in treating metabolic disorders where this enzyme is dysregulated (Smith & Freeland, 1981).

Applications in Drug Development

Given its biological activities, this compound is being explored for:

- Drug Development : As a precursor for synthesizing sulfonamide-based drugs.

- Biochemical Probes : Its reactive functional groups make it suitable for use as a biochemical probe in various research applications.

Comparison with Similar Compounds

The unique structure of this compound differentiates it from similar compounds such as:

- 2-Amino-4-methylbenzenesulfonic acid : Lacks the formamido group.

- 2-Amino-4-chlorobenzenesulfonic acid : Contains a chlorine atom instead of the formamido group.

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| This compound | -NH2, -NHCHO, -SO3H | Antimicrobial, enzyme inhibition |

| 2-Amino-4-methylbenzenesulfonic acid | -NH2, -CH3, -SO3H | Limited antimicrobial activity |

| 2-Amino-4-chlorobenzenesulfonic acid | -NH2, -Cl, -SO3H | Moderate antibacterial properties |

Propriétés

IUPAC Name |

2-amino-4-formamidobenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c8-6-3-5(9-4-10)1-2-7(6)14(11,12)13/h1-4H,8H2,(H,9,10)(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTHGUDESZNGHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC=O)N)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556659 |

Source

|

| Record name | 2-Amino-4-formamidobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116293-77-7 |

Source

|

| Record name | 2-Amino-4-formamidobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.